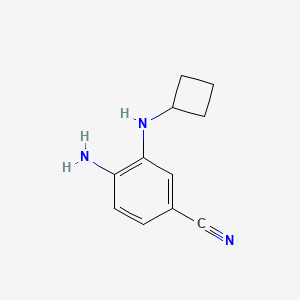![molecular formula C16H16ClFN2O2 B12074246 Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl- CAS No. 243963-33-9](/img/structure/B12074246.png)
Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 3-Chlor-N-[2-(4-Fluorphenoxy)-3-pyridinyl]-2,2-dimethylpropanamid (CAS#: 341966-03-8) gehört zur Klasse der organischen Verbindungen, die als Phenolether bekannt sind. Es enthält eine Ethergruppe, die mit einem Benzolring substituiert ist .
- Die Summenformel der Verbindung lautet C₁₁H₁₃ClFNO, und ihr Molekulargewicht beträgt 229,68 g/mol.
Herstellungsmethoden
- Leider sind in der Literatur keine spezifischen Synthesewege und Reaktionsbedingungen für diese Verbindung leicht zugänglich. Es ist wahrscheinlich, dass Forscher verschiedene Methoden zur Synthese erforscht haben.
- Industrielle Produktionsmethoden würden proprietäre Informationen von Herstellern oder Forschungseinrichtungen erfordern.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods would require proprietary information from manufacturers or research organizations.
Analyse Chemischer Reaktionen
- Ohne genaue Daten können wir potenzielle Reaktionen auf der Grundlage der funktionellen Gruppen der Verbindung diskutieren.
- Es kann Oxidation, Reduktion, Substitution und andere Transformationen eingehen.
- Häufige Reagenzien und Bedingungen würden von der jeweiligen Reaktionsart abhängen.
- Hauptprodukte würden je nach Reaktionsbedingungen variieren.
Wissenschaftliche Forschungsanwendungen
Chemie: Untersuchung seiner Reaktivität, Stabilität und Anwendungen in der organischen Synthese.
Biologie: Untersuchung seiner Wechselwirkungen mit biologischen Molekülen (z. B. Enzyme, Rezeptoren).
Medizin: Erforschung seines Potenzials als Medikamentenkandidat (z. B. Antikrebsmittel, Entzündungshemmer).
Industrie: Bewertung seiner Verwendung in der Materialwissenschaft oder als chemisches Zwischenprodukt.
Wirkmechanismus
- Leider sind detaillierte Informationen über den Wirkmechanismus der Verbindung nicht leicht zugänglich.
- Weitere Forschung wäre erforderlich, um seine molekularen Zielstrukturen und Pfade zu verstehen.
Wirkmechanismus
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Ähnliche Verbindungen können andere Amide, Phenolether oder Pyridinderivate umfassen.
- Die Hervorhebung seiner Einzigartigkeit würde einen umfassenden Vergleich erfordern, der über den Umfang der verfügbaren Daten hinausgeht.
Denken Sie daran, dass die detaillierten Eigenschaften und Anwendungen dieser Verbindung möglicherweise mit weiteren Forschungsarbeiten auftauchen.
Eigenschaften
CAS-Nummer |
243963-33-9 |
|---|---|
Molekularformel |
C16H16ClFN2O2 |
Molekulargewicht |
322.76 g/mol |
IUPAC-Name |
3-chloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-13-4-3-9-19-14(13)22-12-7-5-11(18)6-8-12/h3-9H,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
RSRNLFTYDUFCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)




![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)


